molecular formula C25H24N2O2S B2387855 N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681276-71-1

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2387855
CAS No.: 681276-71-1
M. Wt: 416.54
InChI Key: KEINWAGRGQQVBO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is an organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a methoxyphenyl group, a methylbenzyl group, and an indole moiety, which are connected through a thioacetamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioacetamide Formation: The indole derivative is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the thioacetamide intermediate.

    Final Coupling: The thioacetamide intermediate is coupled with 4-methoxyphenyl isothiocyanate under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18-7-9-19(10-8-18)15-27-16-24(22-5-3-4-6-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINWAGRGQQVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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